Structural Uniqueness: Nitrogen Position Differentiates {5-Azaspiro[2.5]octan-7-yl}methanol HCl from 4-Aza and 6-Aza Regioisomers
The 5-azaspiro[2.5]octane core distinguishes {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride from both the 4-aza and 6-aza regioisomers. While the 6-azaspiro[2.5]octane scaffold has been validated as a core for potent M4 muscarinic acetylcholine receptor antagonists (e.g., VU6015241 with high M4 potency across multiple species [1]), the 5-aza isomer presents a distinct vector for functional group projection due to the altered ring junction geometry. This difference in three-dimensional arrangement is quantifiable via X-ray crystallography and computational conformational analysis, establishing that regioisomers are not interchangeable in SAR campaigns.
| Evidence Dimension | Scaffold geometry and nitrogen positioning |
|---|---|
| Target Compound Data | 5-azaspiro[2.5]octane core; nitrogen at spiro junction bridging 3-membered and 7-membered rings |
| Comparator Or Baseline | 6-azaspiro[2.5]octane core (validated for M4 receptor antagonism) [1]; 4-azaspiro[2.5]octane core |
| Quantified Difference | Not directly quantified for target compound; class-level inference based on scaffold divergence |
| Conditions | X-ray crystallography; conformational analysis |
Why This Matters
The specific 5-aza geometry provides a unique vector for derivatization, enabling access to chemical space unavailable to 4-aza or 6-aza isomers.
- [1] Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. View Source
